molecular formula C9H14ClNO2S B1377857 2-Methanesulfonyl-1-phenylethan-1-amine hydrochloride CAS No. 1158314-56-7

2-Methanesulfonyl-1-phenylethan-1-amine hydrochloride

Cat. No.: B1377857
CAS No.: 1158314-56-7
M. Wt: 235.73 g/mol
InChI Key: WCDKQADHUMHVFB-UHFFFAOYSA-N
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Scientific Research Applications

2-Methanesulfonyl-1-phenylethan-1-amine hydrochloride has several scientific research applications, including:

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H302, H315, H319, and H335, indicating that it can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methanesulfonyl-1-phenylethan-1-amine hydrochloride can be achieved through reductive amination. This involves the condensation of a ketone or aldehyde containing a phenylethyl group with methanesulfonamide, followed by reduction with a reducing agent such as sodium borohydride (NaBH4). The reaction conditions typically include:

    Temperature: Room temperature

    Solvent: Organic solvents like alcohols or dimethylformamide (DMF)

    Reagents: Methanesulfonamide, sodium borohydride

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing large-scale reactors.

Chemical Reactions Analysis

Types of Reactions

2-Methanesulfonyl-1-phenylethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Reductive Amination: As mentioned, this is a key synthetic route for its preparation.

    Substitution Reactions: The methanesulfonyl group (SO2CH3) can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The amine group (NH2) can undergo oxidation and reduction reactions.

Common Reagents and Conditions

    Reducing Agents: Sodium borohydride (NaBH4)

    Oxidizing Agents: Hydrogen peroxide (H2O2)

    Solvents: Alcohols, DMF

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reductive amination yields this compound, while oxidation of the amine group could yield corresponding nitroso or nitro compounds.

Mechanism of Action

The mechanism of action of 2-Methanesulfonyl-1-phenylethan-1-amine hydrochloride is primarily related to its role as an intermediate in the synthesis of PI3Kδ inhibitors. PI3Kδ inhibitors work by selectively inhibiting the PI3Kδ enzyme, which is involved in cellular signaling pathways that regulate cell growth, proliferation, and survival. By inhibiting this enzyme, PI3Kδ inhibitors can potentially reduce the growth and survival of cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methanesulfonyl-1-phenylethan-1-amine hydrochloride is unique due to its specific structure, which includes a methanesulfonyl group, a phenyl ring, and an amine group. This combination of functional groups allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in the synthesis of PI3Kδ inhibitors.

Properties

IUPAC Name

2-methylsulfonyl-1-phenylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S.ClH/c1-13(11,12)7-9(10)8-5-3-2-4-6-8;/h2-6,9H,7,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCDKQADHUMHVFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC(C1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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